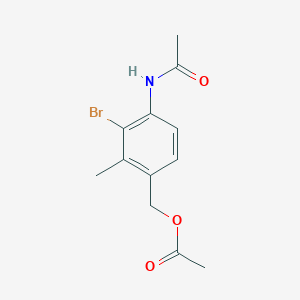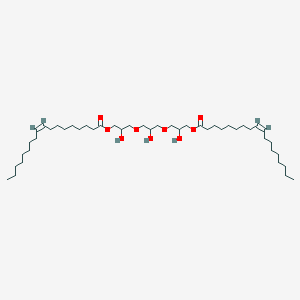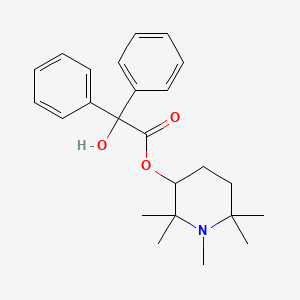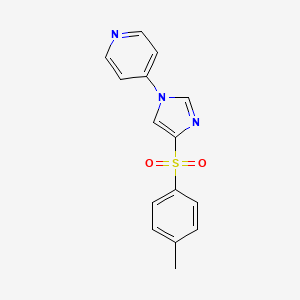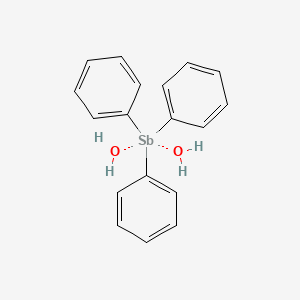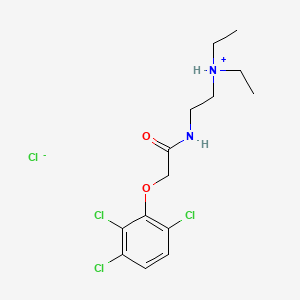
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a trichlorophenoxy group, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with N-(2-diethylaminoethyl)amine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with the amine to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides
科学研究应用
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antiarrhythmic agent, the compound acts as a sodium channel blocker, inhibiting the influx of sodium ions into cardiac cells. This action stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby reducing arrhythmias .
相似化合物的比较
Similar Compounds
Procainamide: An antiarrhythmic agent with a similar structure and mechanism of action.
Procaine: A local anesthetic with a related chemical structure but different pharmacological effects.
2-Chloro-N,N-dimethylethylamine hydrochloride: A compound used as an intermediate in organic synthesis.
Uniqueness
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride is unique due to its combination of a diethylaminoethyl group and a trichlorophenoxyacetamide group, which imparts distinct chemical and biological properties. Its ability to act as both a reagent in organic synthesis and a potential therapeutic agent makes it a versatile compound in scientific research .
属性
CAS 编号 |
86745-94-0 |
|---|---|
分子式 |
C14H20Cl4N2O2 |
分子量 |
390.1 g/mol |
IUPAC 名称 |
diethyl-[2-[[2-(2,3,6-trichlorophenoxy)acetyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H19Cl3N2O2.ClH/c1-3-19(4-2)8-7-18-12(20)9-21-14-11(16)6-5-10(15)13(14)17;/h5-6H,3-4,7-9H2,1-2H3,(H,18,20);1H |
InChI 键 |
XPIRIOLLDDKBMP-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCNC(=O)COC1=C(C=CC(=C1Cl)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


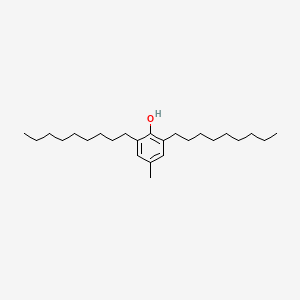
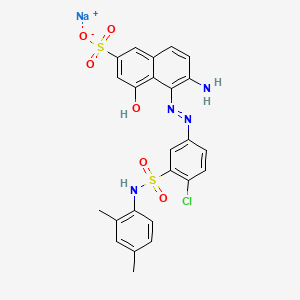

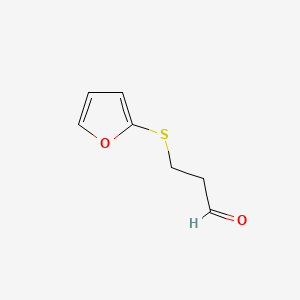
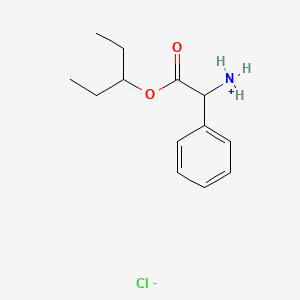

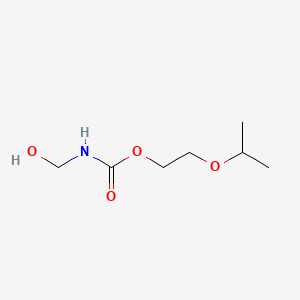
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
